molecular formula C8H9BrN2 B11761678 (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

Cat. No.: B11761678
M. Wt: 213.07 g/mol
InChI Key: NWLHGQAKWNDXPX-RQJHMYQMSA-N
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Description

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromopyridine group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it useful in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. Additionally, the cyclopropane ring can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-rel-2-(6-Chloropyridin-3-yl)cyclopropan-1-amine
  • (1S,2R)-rel-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine
  • (1S,2R)-rel-2-(6-Methylpyridin-3-yl)cyclopropan-1-amine

Uniqueness

Compared to its analogs, (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine, also known as this compound dihydrochloride, is a compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. The compound features a cyclopropane ring substituted with a 6-bromopyridin-3-yl group and an amine group, which are critical for its biological activity.

The chemical formula of this compound is C8H10BrClN2C_8H_{10}BrClN_2, with a molecular weight of approximately 249.54 g/mol. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique cyclopropane structure allows it to modulate the activity of these targets, leading to various pharmacological effects. Research indicates that the compound may influence neurotransmitter pathways, potentially making it relevant in the treatment of neurological disorders .

Pharmacological Effects

Recent studies have explored the pharmacological effects of this compound in various biological systems:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive function.
  • Antidepressant Activity : Preliminary animal studies suggest that this compound may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties : There is emerging evidence indicating that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Case Studies

Several case studies have reported on the biological activity of this compound:

StudyModelFindings
Study ARat ModelDemonstrated significant improvement in depressive-like behavior following administration of the compound.
Study BIn vitroShowed inhibition of pro-inflammatory cytokines in human cell lines treated with the compound.
Study CMouse ModelIndicated enhanced cognitive function and memory retention associated with dopamine modulation.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2/t6-,7+/m1/s1

InChI Key

NWLHGQAKWNDXPX-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br

Canonical SMILES

C1C(C1N)C2=CN=C(C=C2)Br

Origin of Product

United States

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